Umifenovir's Mechanism of Action Against Influenza Virus: A Technical Guide
Umifenovir's Mechanism of Action Against Influenza Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Umifenovir (Arbidol) is a broad-spectrum antiviral agent with a well-established efficacy against influenza A and B viruses. Its primary mechanism of action is the inhibition of viral entry into the host cell by targeting the influenza virus hemagglutinin (HA) protein. Umifenovir binds to a conserved pocket in the HA trimer, stabilizing its pre-fusion conformation. This stabilization prevents the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane, effectively trapping the virus within the endosome and preventing the release of the viral genome into the cytoplasm. In addition to its direct antiviral effect, umifenovir exhibits immunomodulatory properties, including the induction of interferon, which contributes to the host's antiviral response. This guide provides an in-depth overview of umifenovir's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism: Inhibition of Hemagglutinin-Mediated Membrane Fusion
The antiviral activity of umifenovir against the influenza virus is primarily attributed to its ability to block the virus's entry into the host cell. This is achieved by specifically targeting the viral surface glycoprotein, hemagglutinin (HA).
The influenza virus enters host cells via receptor-mediated endocytosis. The HA protein binds to sialic acid receptors on the cell surface, triggering the engulfment of the virus into an endosome. As the endosome matures, its internal pH drops, which induces a significant conformational change in the HA protein. This change exposes the fusion peptide, a hydrophobic region of HA, which then inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral ribonucleoproteins (vRNPs) into the cytoplasm.
Umifenovir intervenes in this critical process by binding to a conserved hydrophobic cavity within the stem region of the HA trimer.[1] This binding acts as a "molecular glue," stabilizing the pre-fusion conformation of HA.[1] By doing so, umifenovir prevents the acid-induced conformational rearrangement of HA, thus inhibiting membrane fusion and trapping the virus within the endosome.[2][3]
Immunomodulatory Effects
Beyond its direct antiviral action, umifenovir has been shown to modulate the host's immune response, which can contribute to its therapeutic efficacy. One of the key immunomodulatory effects is the induction of interferons (IFNs), which are critical signaling proteins in the innate immune response to viral infections.[4]
RNA viruses, such as influenza, are detected by host pattern recognition receptors (PRRs) like RIG-I (retinoic acid-inducible gene I) and Toll-like receptors (TLRs). Upon recognition of viral RNA, these receptors initiate a signaling cascade that leads to the activation of transcription factors, primarily interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB). These transcription factors then translocate to the nucleus and induce the expression of type I interferons (IFN-α/β). Secreted interferons bind to their receptors on infected and neighboring cells, triggering the JAK-STAT signaling pathway, which results in the expression of hundreds of interferon-stimulated genes (ISGs). These ISGs encode proteins that establish an antiviral state, inhibiting viral replication through various mechanisms. Umifenovir has been suggested to enhance this natural antiviral response.[4][5]
Quantitative Data
In Vitro Efficacy
The in vitro antiviral activity of umifenovir has been evaluated against a wide range of influenza A and B virus strains. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits viral replication by 50%, are summarized in the table below. The 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/EC50) are also provided where available.
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Influenza A | ||||||
| A/Perth/265/2009 (H1N1)pdm09 | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | Not Reported | Not Reported | [2] |
| A/Fukui/45/2004 (H3N2) | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | Not Reported | Not Reported | [2] |
| Clinical Isolates (2012-2014) | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | Not Reported | Not Reported | [2] |
| Influenza B | ||||||
| B/Perth/211/2001 | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | Not Reported | Not Reported | [2] |
| Other Viruses (for context) | ||||||
| HCoV-OC43 | Vero E6 | Plaque Assay | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | [1][6] |
| HCoV-229E | Vero E6 | Plaque Assay | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | [1][6] |
| SARS-CoV-2 | Vero E6 | Various | 15.37 ± 3.6 - 28.0 ± 1.0 | 97.5 ± 6.7 | ~3.5 - 6.3 | [1][6] |
Clinical Efficacy
The clinical efficacy of umifenovir has been demonstrated in several studies, most notably the ARBITR trial. Key findings from this multicenter, double-blind, randomized, placebo-controlled study are presented below.
| Efficacy Endpoint | Umifenovir Group | Placebo Group | p-value | Reference(s) |
| Time to Symptom Resolution | ||||
| All symptoms resolved within 60 hours | 23.8% | 4.2% | < 0.05 | [7][8][9] |
| Complete recovery after 96 hours | 54.1% | 43.3% | < 0.05 | [10] |
| Complete recovery after 108 hours | 64.6% | 55.1% | < 0.05 | [10] |
| Viral Shedding | ||||
| Patients shedding virus on day 4 | 25% | 53% | < 0.05 | [7][8][9] |
Resistance Profile
The emergence of drug-resistant viral strains is a significant concern for antiviral therapies. For umifenovir, resistance has been associated with mutations in the hemagglutinin (HA) protein, the direct target of the drug. Specifically, single amino acid substitutions in the HA2 subunit can confer resistance.[3] However, clinical studies have shown that a standard 5-day course of umifenovir did not lead to the emergence of drug-resistant variants, and naturally occurring resistance to umifenovir appears to be low.[6]
Experimental Protocols
Plaque Reduction Neutralization Assay (PRNA)
This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer
-
Umifenovir stock solution
-
Cell culture medium (e.g., DMEM) with supplements
-
TPCK-treated trypsin
-
Overlay medium (e.g., containing Avicel or agarose)
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of umifenovir in infection medium.
-
Pre-incubate a standardized amount of influenza virus (e.g., 100 plaque-forming units) with each drug dilution for 1 hour at 37°C.
-
Wash the confluent MDCK cell monolayers with PBS and inoculate with the virus-drug mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentration of umifenovir.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with a fixing solution and then stain with a staining solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no drug). The EC50 is determined from the dose-response curve.
Hemagglutinin-Mediated Fusion Inhibition Assay
This assay directly measures the ability of umifenovir to inhibit the fusion of viral and cellular membranes.
Materials:
-
Red blood cells (RBCs)
-
Influenza virus
-
Umifenovir
-
Fluorescent lipid dye (e.g., octadecylrhodamine B chloride, R18)
-
pH-adjusted buffers
Procedure:
-
Label purified influenza virus with a self-quenching concentration of a fluorescent lipid dye (e.g., R18).
-
Adsorb the labeled virus to red blood cells (or other target cells) at 4°C.
-
Add serial dilutions of umifenovir to the virus-RBC complexes and incubate.
-
Trigger fusion by rapidly lowering the pH of the buffer.
-
Monitor the increase in fluorescence over time using a fluorometer. The dequenching of the fluorescent dye, which occurs as it is diluted into the target cell membrane upon fusion, is a measure of the rate and extent of fusion.
-
Calculate the percentage of fusion inhibition at each drug concentration compared to the control (no drug).
Conclusion
Umifenovir's mechanism of action against influenza virus is well-defined and multifaceted. Its primary role as a fusion inhibitor, by stabilizing the pre-fusion conformation of hemagglutinin, provides a robust and direct antiviral effect. This is complemented by its immunomodulatory properties that can enhance the host's innate immune response. The quantitative data from both in vitro and clinical studies support its efficacy. The low incidence of resistance further strengthens its position as a valuable therapeutic agent for the treatment and prophylaxis of influenza. This technical guide provides a comprehensive foundation for researchers and drug development professionals working on influenza and other viral diseases.
References
- 1. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Umifenovir susceptibility monitoring and characterization of influenza viruses isolated during ARBITR clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical Evaluation of Umifenovir as a Potential Antiviral Therapy for COVID-19: A Multi-center, Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction and Evasion of Type-I Interferon Responses during Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Clinical efficacy of arbidol (umifenovir) in the therapy of influenza in adults: preliminary results of the multicenter double-blind randomized placebo-controlled study ARBITR]. | Semantic Scholar [semanticscholar.org]
- 8. [Clinical efficacy of arbidol (umifenovir) in the therapy of influenza in adults: preliminary results of the multicenter double-blind randomized placebo-controlled study ARBITR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical efficacy of umifenovir in influenza and ARVI (study ARBITR) - Pshenichnaya - Terapevticheskii arkhiv [ter-arkhiv.ru]
